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molecular formula C9H15Cl2NO B8535264 3,3-Dichloro-5-isopropyl-azepan-2-one

3,3-Dichloro-5-isopropyl-azepan-2-one

Cat. No. B8535264
M. Wt: 224.12 g/mol
InChI Key: WKTGNRLNVJIWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253158B2

Procedure details

5-Isopropyl-azepan-2-one (39.5 g, 254.4 mmol) was dissolved in xylenes (1.1 liter) and phosphorus pentachloride (159.0 g, 763.3 mmol) was added and the reaction mixture slowly warmed to 90° C. HCl(g) accompanied the slow dissolution of phosphorus pentachloride and after 30 min a clear yellow solution resulted. After a further 90 min at 90° C. the reaction mixture was allowed to cool (ice-water bath) and water (500 ml) was added dropwise. The emulsion was stirred for a further 90 min at r.t and the aqueous layer was washed with CHCl3 (3×). The xylene fraction was concentrated under reduced pressure and the residue was dissolved in CHCl3. The combined organic fractions were washed with water (3×), brine and dried (MgSO4) filtered and evaporated under reduced pressure. The crude brown oil was purified over silica gel (ethyl acetate/n-heptane 1:2): white solid 39.8 g (58%);
Quantity
39.5 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
159 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[CH2:10][CH2:9][NH:8][C:7](=[O:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:13].[ClH:18]>O>[Cl:18][C:6]1([Cl:13])[CH2:5][CH:4]([CH:1]([CH3:3])[CH3:2])[CH2:10][CH2:9][NH:8][C:7]1=[O:11]

Inputs

Step One
Name
Quantity
39.5 g
Type
reactant
Smiles
C(C)(C)C1CCC(NCC1)=O
Name
xylenes
Quantity
1.1 L
Type
solvent
Smiles
Step Two
Name
Quantity
159 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The emulsion was stirred for a further 90 min at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 30 min a clear yellow solution resulted
Duration
30 min
ADDITION
Type
ADDITION
Details
was added dropwise
WASH
Type
WASH
Details
the aqueous layer was washed with CHCl3 (3×)
CONCENTRATION
Type
CONCENTRATION
Details
The xylene fraction was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CHCl3
WASH
Type
WASH
Details
The combined organic fractions were washed with water (3×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude brown oil was purified over silica gel (ethyl acetate/n-heptane 1:2)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
ClC1(C(NCCC(C1)C(C)C)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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